N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c1-21-16(25)23(20-19-21)12-8-6-11(7-9-12)18-15(24)10-22-13-4-2-3-5-14(13)27-17(22)26/h2-9H,10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDZFXFULJPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features. The compound incorporates a tetrazole ring and an oxobenzoxazole moiety, both known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing available data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound's structure is characterized by:
- Tetrazole Ring : Known for its pharmacological significance.
- Oxobenzoxazole Moiety : Often associated with antimicrobial and anti-inflammatory properties.
The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. However, detailed mechanisms remain under investigation due to limited studies.
1. Antimicrobial Activity
Research indicates that compounds featuring tetrazole and oxobenzoxazole structures often exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
2. Analgesic Activity
Similar compounds have shown analgesic effects in animal models. For instance, derivatives containing oxazolones were evaluated for pain relief using writhing and hot plate tests. The results indicated that these compounds could effectively reduce pain responses, indicating potential analgesic properties for the compound .
3. Anti-inflammatory Effects
Compounds with oxobenzoxazole structures have been associated with anti-inflammatory activities. In vitro studies suggest that they may inhibit inflammatory mediators, which could be relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
Synthesis and Pharmacological Potential
The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The synthesis routes may include:
- Formation of Tetrazole Ring : Synthesized by reacting appropriate precursors under acidic conditions.
- Coupling Reactions : Involves linking the tetrazole moiety with phenolic components to form the final structure.
These synthetic methods are crucial for developing compounds that can be further evaluated for their pharmacological properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Comparative Analysis
Tetrazole Substituents: The target compound’s 4-methyl-5-oxo group enhances tetrazole ring stability and may reduce metabolic oxidation compared to 1-(2,4,4-trimethylpentan-2-yl) substitution in 4a .
Acetamide Side Chains: The target’s benzo[d]oxazol-2-one moiety is rigid and planar, favoring π-π stacking and hydrogen bonding with aromatic residues in biological targets. In contrast, 4a’s flexible 3,4-dimethoxyphenethyl group may enhance lipophilicity and membrane permeability . The 3-methoxyphenoxy group in ’s compound provides moderate polarity, balancing solubility and passive diffusion, but lacks the lactam’s hydrogen-bond acceptor properties.
Computational Predictions: Molecular docking (e.g., AutoDock4 ) suggests the target’s benzo[d]oxazol-2-one could exhibit stronger binding to enzymes with hydrophobic active sites (e.g., kinases) compared to 4a’s bulkier trimethylpentan group.
Hydrogen-Bonding Patterns :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
